molecular formula C4H9NO3 B6594311 L-threonine CAS No. 7004-04-8

L-threonine

Cat. No.: B6594311
CAS No.: 7004-04-8
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Description

L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein biosynthesis and is involved in various metabolic processes. This compound is found in high concentrations in the heart, central nervous system, and skeletal muscles. It is vital for maintaining proper protein balance, supporting liver function, and promoting the immune system .

Mechanism of Action

Target of Action

L-Threonine is an essential amino acid that plays a crucial role in protein synthesis. It primarily targets the liver, where it aids in proper fat metabolism . It also targets the digestive and intestinal tracts, helping them function more smoothly .

Mode of Action

This compound acts as a precursor to the amino acids glycine and serine . It acts as a lipotropic agent, controlling fat build-up in the liver . This interaction with its targets results in improved liver function and smoother operation of the digestive and intestinal tracts .

Biochemical Pathways

This compound participates in several biochemical pathways. It is involved in the biosynthesis pathways of other amino acids and even phospholipids . Furthermore, this compound can be substrates for a Ser/Thr dehydratase (Ser/ThrDH), resulting in pyruvate (Pyr) and 2-oxobutyrate, respectively, thus being amino acids with anaplerotic potential .

Pharmacokinetics

The pharmacokinetics of this compound involves its rapid absorption and elimination. In a study on mice, the serum concentration of orally administered this compound peaked 15 minutes after administration . The bioavailability of this compound was found to be approximately 70% .

Result of Action

The action of this compound results in several molecular and cellular effects. It helps maintain the proper protein balance in the body, being fundamental in the synthesis of cellular proteins and enzymes . It is also important for the formation of collagen, elastin, and tooth enamel . Moreover, this compound prevents excessive liver fat .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a study showed that the efficiency of the this compound biosynthetic pathway in E. coli significantly increased when a DNA scaffold system was applied, reducing the production time for this compound by over 50% . This suggests that the action, efficacy, and stability of this compound can be enhanced under certain environmental conditions.

Biochemical Analysis

Biochemical Properties

L-Threonine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, this compound is involved in metabolic flux, enzyme control, and metabonomics . Key nodes, enzymes, and biomarkers have been identified, providing target sites for rational design through engineering the this compound producing strain .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, the synthesis pathway of this compound has key metabolic features that provide clues for metabolic regulation or engineering of the strain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The mechanism of action of this compound is complex and involves a variety of biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations in the use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, in Escherichia coli, this compound is part of the biosynthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-threonine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the aldol condensation of glycine and acetaldehyde, catalyzed by threonine aldolase. This reaction requires specific conditions, such as the presence of pyridoxal-5-phosphate (PLP) as a cofactor .

Industrial Production Methods

Industrial production of this compound is predominantly achieved through microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to overproduce this compound by manipulating their metabolic pathways. The fermentation process involves the use of simple carbon sources, such as glucose, and nitrogen sources, such as ammonium salts .

Chemical Reactions Analysis

Types of Reactions

L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the key reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and phosphorylating agents like phosphoric acid. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from these reactions include this compound hydroxamic acid, L-threoninol, and O-phospho-L-threonine. These derivatives have various applications in research and industry .

Scientific Research Applications

L-threonine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: this compound is essential for protein synthesis and is involved in various metabolic pathways.

    Medicine: this compound is used in the treatment of various medical conditions, such as amyotrophic lateral sclerosis (ALS) and liver disorders. .

    Industry: this compound is widely used as a feed additive in animal nutrition to improve growth and feed efficiency. .

Comparison with Similar Compounds

L-threonine is often compared with other amino acids, such as L-serine and glycine, due to their similar biochemical pathways. this compound is unique in that it is an essential amino acid, whereas L-serine and glycine are non-essential. Additionally, this compound has specific roles in protein synthesis and liver function that distinguish it from these other amino acids .

Similar Compounds

This compound’s unique properties and essential nature make it a valuable compound in various fields, from scientific research to industrial applications.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
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InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O
Source PubChem
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Molecular Formula

C4H9NO3
Record name threonine
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Related CAS

82822-12-6
Record name Poly-L-threonine
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DSSTOX Substance ID

DTXSID2046412, DTXSID70893087
Record name L-Threonine
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Record name DL-Threonine
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Molecular Weight

119.12 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma
Record name Threonine
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Solubility

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
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Vapor Pressure

0.00000004 [mmHg]
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Mechanism of Action

L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/
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Color/Form

Colorless crystals, Crystals

CAS No.

72-19-5, 80-68-2, 7013-32-3
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Melting Point

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C
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Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)C(N)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)C(N)C(=O)O
Name
O[SiH3]

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-threonine
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L-threonine
Reactant of Route 3
L-threonine
Reactant of Route 4
L-threonine
Reactant of Route 5
L-threonine
Reactant of Route 6
L-threonine

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